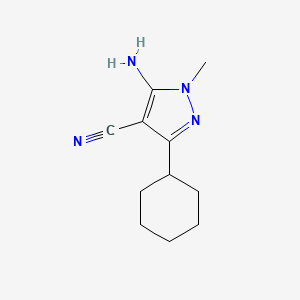

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

“5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile” is a compound with the molecular formula C11H16N4 . It belongs to the class of pyrazoles, which are considered privileged scaffolds in medicinal chemistry .

Synthesis Analysis

Pyrazoles can be synthesized using traditional procedures . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Aplicaciones Científicas De Investigación

Organic Synthesis

Pyrazoles, including 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, are known as versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are of great interest due to their large therapeutic potential . Amino-pyrazoles, in particular, are advantageous frameworks able to provide useful ligands for receptors or enzymes .

Synthesis of Condensed Heterocycles

3(5)-Aminopyrazoles, a category that includes 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Pharmaceutical Applications

One specific derivative of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile has been identified as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . BTK is a major therapeutic target for B-cell-driven malignancies .

Agrochemical Applications

As an important raw material and intermediate, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is used in the synthesis of agrochemicals .

Dye Manufacturing

This compound also finds application in the dyestuff industry, where it serves as a key intermediate in the production of certain types of dyes .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the insecticidal α-amino butyric acid . This compound plays a crucial role in the nervous system of insects, acting as a neurotransmitter.

Mode of Action

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile interacts with its target by inhibiting the function of α-amino butyric acid . This results in the blocking of the gated chloride channels, which are essential for the normal functioning of the insect’s nervous system .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the nervous system in insects by blocking the gated chloride channels . This disruption can lead to paralysis and eventually death of the insect.

Pharmacokinetics

The compound has a molecular weight of 108101, a density of 14±01 g/cm3, and a boiling point of 4764±300 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the death of insects. By inhibiting α-amino butyric acid and blocking the gated chloride channels, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Direcciones Futuras

Pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition . Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Propiedades

IUPAC Name |

5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZXAUGBLKSSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CCCCC2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629866 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

553672-05-2 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

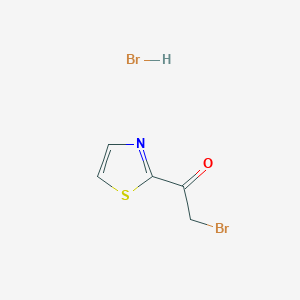

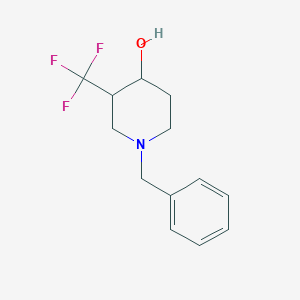

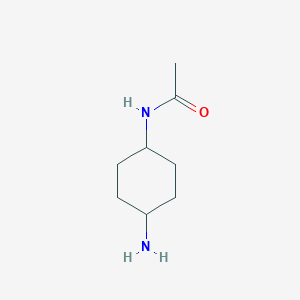

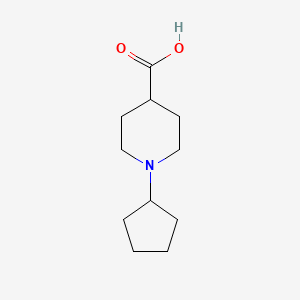

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)